![molecular formula C8H15NO2 B1266362 Ethyl 2-(pyrrolidin-1-yl)acetate CAS No. 22041-19-6](/img/structure/B1266362.png)
Ethyl 2-(pyrrolidin-1-yl)acetate
Overview
Description
Ethyl 2-(pyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C8H15NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular weight of Ethyl 2-(pyrrolidin-1-yl)acetate is 157.21 . The InChI code for this compound is 1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 .Scientific Research Applications
Drug Discovery
Pyrrolidine rings are a common feature in many pharmaceuticals due to their versatility and presence in many biologically active molecules. They can be used to improve pharmacokinetic properties or as scaffolds for developing new drugs .
Therapeutic Agents
Compounds containing pyrrolidine structures have been investigated for their therapeutic potential in treating various diseases, including autoimmune disorders .
Antimicrobial Applications
Some pyrrolidine derivatives have shown antimicrobial effects against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .
Chemical Synthesis
Pyrrolidine derivatives can serve as intermediates in the synthesis of more complex chemical structures, which may have various applications in medicinal chemistry and other fields .
Future Directions
Pyrrolidine derivatives, including Ethyl 2-(pyrrolidin-1-yl)acetate, have significant potential in drug discovery due to their versatile scaffold . They allow efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Future research could focus on designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Target of Action
Ethyl 2-(pyrrolidin-1-yl)acetate is a derivative of pyrrolidine . Pyrrolidine is a versatile scaffold used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity . .
Mode of Action
Compounds with a pyrrolidine ring are known to interact with their targets due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to affect various biochemical pathways due to their target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring are known to have various biological activities .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
ethyl 2-pyrrolidin-1-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-9-5-3-4-6-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIBKVMTKMLDFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176515 | |
Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22041-19-6 | |
Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22041-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022041196 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pyrrolidineacetic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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